molecular formula C12H13N5OS B14962695 N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide

Cat. No.: B14962695
M. Wt: 275.33 g/mol
InChI Key: BWUIMYXMIGKDBD-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves several steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloropyrimidine-5-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is influenced by the presence of nitrogen and sulfur atoms in the compound, which interact with the metal surface through lone pair electrons . In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H13N5OS/c1-8-6-9(2)16-11(15-8)17-10(18)7-19-12-13-4-3-5-14-12/h3-6H,7H2,1-2H3,(H,15,16,17,18)

InChI Key

BWUIMYXMIGKDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)CSC2=NC=CC=N2)C

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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